molecular formula C18H16ClN3O3S2 B341995 2-CHLORO-N-{5-[2-(4-METHYLBENZENESULFONYL)ETHYL]-1,3,4-THIADIAZOL-2-YL}BENZAMIDE

2-CHLORO-N-{5-[2-(4-METHYLBENZENESULFONYL)ETHYL]-1,3,4-THIADIAZOL-2-YL}BENZAMIDE

Cat. No.: B341995
M. Wt: 421.9 g/mol
InChI Key: KZSMCKFUWPZUIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-CHLORO-N-{5-[2-(4-METHYLBENZENESULFONYL)ETHYL]-1,3,4-THIADIAZOL-2-YL}BENZAMIDE is a complex organic compound that belongs to the class of thiadiazole derivatives

Preparation Methods

The synthesis of 2-CHLORO-N-{5-[2-(4-METHYLBENZENESULFONYL)ETHYL]-1,3,4-THIADIAZOL-2-YL}BENZAMIDE typically involves multiple steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate precursors under specific conditions. For instance, the reaction of thiosemicarbazide with carboxylic acids or their derivatives can yield the thiadiazole ring.

    Introduction of the Sulfonyl Group: The sulfonyl group can be introduced by reacting the thiadiazole derivative with a sulfonyl chloride in the presence of a base.

    Attachment of the Benzamide Moiety: The final step involves the coupling of the thiadiazole-sulfonyl derivative with 2-chlorobenzoyl chloride in the presence of a base to form the desired compound.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

2-CHLORO-N-{5-[2-(4-METHYLBENZENESULFONYL)ETHYL]-1,3,4-THIADIAZOL-2-YL}BENZAMIDE can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiols or amines.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and oxidizing agents like hydrogen peroxide.

Scientific Research Applications

    Medicinal Chemistry: Thiadiazole derivatives are known for their antimicrobial, antifungal, and anticancer activities. This compound may be explored for its potential therapeutic effects.

    Biological Research: The compound can be used as a tool to study biological pathways and mechanisms, particularly those involving thiadiazole derivatives.

    Industrial Applications: The compound may find use in the development of new materials or as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 2-CHLORO-N-{5-[2-(4-METHYLBENZENESULFONYL)ETHYL]-1,3,4-THIADIAZOL-2-YL}BENZAMIDE involves its interaction with specific molecular targets. Thiadiazole derivatives are known to interact with enzymes and receptors, modulating their activity. The sulfonyl group may enhance the compound’s binding affinity to its targets, while the benzamide moiety may contribute to its overall stability and bioavailability.

Comparison with Similar Compounds

Similar compounds include other thiadiazole derivatives such as:

    5-chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide: This compound has a similar structure but differs in the substitution pattern on the benzamide moiety.

    4-chloro-N-methyl-3-[(methylamino)sulfonyl]benzamide: This compound has a different substitution pattern on the thiadiazole ring.

The uniqueness of 2-CHLORO-N-{5-[2-(4-METHYLBENZENESULFONYL)ETHYL]-1,3,4-THIADIAZOL-2-YL}BENZAMIDE lies in its specific substitution pattern, which may confer distinct biological activities and chemical properties.

Properties

Molecular Formula

C18H16ClN3O3S2

Molecular Weight

421.9 g/mol

IUPAC Name

2-chloro-N-[5-[2-(4-methylphenyl)sulfonylethyl]-1,3,4-thiadiazol-2-yl]benzamide

InChI

InChI=1S/C18H16ClN3O3S2/c1-12-6-8-13(9-7-12)27(24,25)11-10-16-21-22-18(26-16)20-17(23)14-4-2-3-5-15(14)19/h2-9H,10-11H2,1H3,(H,20,22,23)

InChI Key

KZSMCKFUWPZUIE-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)CCC2=NN=C(S2)NC(=O)C3=CC=CC=C3Cl

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CCC2=NN=C(S2)NC(=O)C3=CC=CC=C3Cl

Origin of Product

United States

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